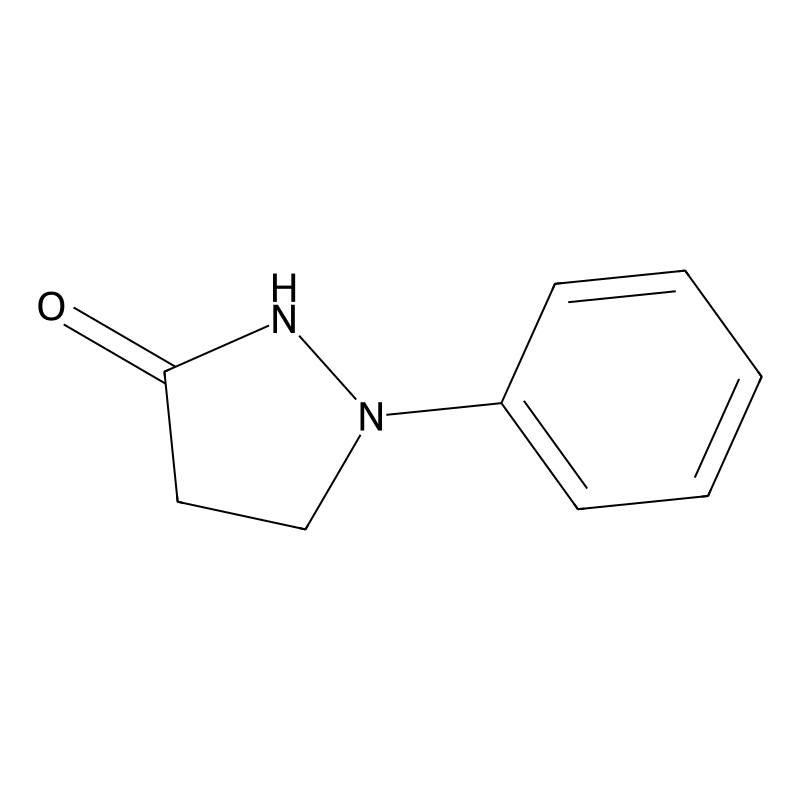

Phenidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phenidone (1-phenyl-3-pyrazolidinone) is a highly efficient organic reducing agent and a benchmark dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX). In industrial procurement, it is primarily valued for its profound superadditive redox behavior when paired with hydroquinone, allowing it to function at exceptionally low concentrations compared to legacy aminophenol derivatives [1]. Beyond its role as a high-performance photographic developer and industrial reducing agent, its well-characterized enzyme inhibition kinetics make it a standard reference material in biochemical pharmacology [2]. Its distinct solubility and stability profile in dry versus alkaline liquid states strictly dictates its selection over closely related pyrazolidinone analogs, making it a highly specific procurement choice based on final formulation format [3].

References

- [1] US Patent 3,772,019A. 'Novel developer and process.' (1973).

- [2] Pinto, M. C., et al. 'Resveratrol Is a Potent Inhibitor of the Dioxygenase Activity of Lipoxygenase.' Journal of Agricultural and Food Chemistry (1999).

- [3] Troop, Bill, and Steve Anchell. 'The Film Developing Cookbook.' Routledge (2020).

Substituting Phenidone with other common reducing agents or analogs leads to immediate process or formulation failures. Replacing it with Metol (p-methylaminophenol sulfate) requires up to a 10-fold increase in material volume to achieve the same superadditive redox effect and introduces severe occupational health risks, specifically allergic contact dermatitis ('Metol poisoning')[1]. Conversely, substituting Phenidone with its derivative Dimezone S (4-hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone) is unnecessary and less cost-effective for dry powder formulations, though Dimezone S is required for highly alkaline liquid concentrates where Phenidone is susceptible to hydrolysis[2]. In biochemical assays, replacing Phenidone with generic antioxidants invalidates its specific utility as a baseline dual COX/LOX inhibitor with established IC50 benchmarks [3].

References

Superadditive Efficiency and Material Volume Reduction vs. Metol

In mixed redox systems, Phenidone exhibits extreme superadditivity with hydroquinone. Formulations require approximately one-tenth the concentration of Phenidone to achieve the same developing activity as a standard Metol-hydroquinone mixture[1]. For example, standard PQ (Phenidone-Hydroquinone) developers utilize ratios where Phenidone is effective at concentrations as low as 0.13 parts per thousand, drastically reducing bulk chemical requirements compared to Metol[1].

| Evidence Dimension | Required concentration for primary reducing agent in superadditive mixtures |

| Target Compound Data | Phenidone (~1/10th the concentration of Metol) |

| Comparator Or Baseline | Metol (Baseline 1x concentration) |

| Quantified Difference | 90% reduction in required material volume |

| Conditions | Aqueous alkaline developer formulations (PQ vs. MQ systems) |

Buyers can significantly reduce raw material procurement volumes and shipping costs by transitioning from Metol-based to Phenidone-based redox formulations.

Occupational Safety and Dermatitis Elimination

Metol is notorious for causing severe allergic contact dermatitis (often termed 'Metol poisoning') upon repeated skin exposure in industrial and darkroom settings. Phenidone, despite its higher redox efficiency, possesses a fundamentally different toxicity profile and does not cause contact dermatitis, making it a critical safety upgrade for manual handling environments [1].

| Evidence Dimension | Incidence of allergic contact dermatitis |

| Target Compound Data | Phenidone (Non-sensitizing / does not cause dermatitis) |

| Comparator Or Baseline | Metol (High risk of severe contact dermatitis) |

| Quantified Difference | Complete elimination of specific occupational skin sensitization risk |

| Conditions | Repeated dermal exposure in industrial or laboratory chemical handling |

Selecting Phenidone mitigates occupational health liabilities, reduces the need for extreme PPE in handling, and improves workplace safety compliance compared to legacy aminophenols.

Formulation Stability: Phenidone vs. Dimezone S in Alkaline Media

While Phenidone is highly cost-effective and stable in dry powder formulations, it is susceptible to alkaline hydrolysis in high-pH liquid concentrates (pH > 10.5). In such liquid systems, the derivative Dimezone S is preferred due to its steric hindrance protecting against hydrolysis[1]. However, for dry powder blends or freshly mixed moderate-pH solutions, Phenidone remains the optimal, more economical choice [1].

| Evidence Dimension | Resistance to alkaline hydrolysis in liquid concentrates |

| Target Compound Data | Phenidone (Susceptible to degradation at high pH, optimal for dry powder) |

| Comparator Or Baseline | Dimezone S (Stable in high pH liquid concentrates) |

| Quantified Difference | Divergent stability dictating format-specific procurement |

| Conditions | High pH (>10.5) aqueous solutions vs. dry powder storage |

Prevents costly formulation errors by ensuring buyers procure Phenidone for dry blends and reserve the more expensive Dimezone S exclusively for highly alkaline liquid concentrates.

Biochemical Baseline: Lipoxygenase (LOX) Inhibition Potency

In biochemical pharmacology, Phenidone is utilized as a standard reference inhibitor for lipoxygenase (LOX) and cyclooxygenase (COX). In comparative assays of dioxygenase activity, Phenidone demonstrates an IC50 of approximately 5 μM, outperforming or matching other classic inhibitors such as NDGA (IC50 = 10 μM) and Resveratrol (IC50 = 13 μM) [1].

| Evidence Dimension | Lipoxygenase (LOX) inhibition (IC50) |

| Target Compound Data | Phenidone (IC50 = 5 μM) |

| Comparator Or Baseline | NDGA (IC50 = 10 μM) |

| Quantified Difference | 2x greater inhibitory potency |

| Conditions | In vitro dioxygenase activity assays |

Establishes Phenidone as a highly reliable, low-cost, and potent reference standard for laboratories screening novel anti-inflammatory therapeutics.

High-Efficiency Dry Powder Redox Formulations

Ideal for manufacturing dry-packaged photographic developers or industrial reducing blends where its extreme superadditivity with hydroquinone minimizes raw material weight and cost [1].

Occupational-Safe Chemical Processing

The direct replacement for Metol in any manual or semi-automated chemical processing workflow where mitigating the risk of allergic contact dermatitis is a priority[2].

Pharmacological Assay Reference Standards

Procured by biochemical laboratories as a baseline dual COX/LOX inhibitor to validate the efficacy of novel anti-inflammatory drug candidates in high-throughput screening [3].

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

3-Pyrazolidinone, 1-phenyl-: ACTIVE

Dates

The Oxylipin Signaling Pathway Is Required for Increased Aphid Attraction and Retention on Virus-Infected Plants

S Bera, R Blundell, D Liang, D W Crowder, C L CasteelPMID: 32065342 DOI: 10.1007/s10886-020-01157-7

Abstract

Many studies have shown that virus infection alters phytohormone signaling and insect vector contact with hosts. Increased vector contact and movement among plants should increase virus survival and host range. In this study we examine the role of virus-induced changes in phytohormone signaling in plant-aphid interactions, using Pea enation mosaic virus (PEMV), pea aphids (Acyrthosiphon pisum), and pea (Pisum sativum) as a model. We observed that feeding by aphids carrying PEMV increases salicylic acid and jasmonic acid accumulation in pea plants compared to feeding by virus-free aphids. To determine if induction of the oxylipin jasmonic acid is critical for aphid settling, attraction, and retention on PEMV-infected plants, we conducted insect bioassays using virus-induced gene silencing (VIGS), an oxylipin signaling inducer, methyl jasmonate (MeJA), and a chemical inhibitor of oxylipin signaling, phenidone. Surprisingly, there was no impact of phenidone treatment on jasmonic acid or salicylic acid levels in virus-infected plants, though aphid attraction and retention were altered. These results suggest that the observed impacts of phenidone on aphid attraction to and retention on PEMV-infected plants are independent of the jasmonic acid and salicylic acid pathway but may be mediated by another component of the oxylipin signaling pathway. These results shed light on the complexity of viral manipulation of phytohormone signaling and vector-plant interactions.Effects of phenidone (DuCLOX-2/5 inhibitor) against N-methyl-N-nitrosourea induced mammary gland carcinoma in albino rats

Swetlana Gautam, Soniya Rani, Sara A Aldossary, Abdulaziz S Saeedan, Mohd Nazam Ansari, Gaurav KaithwasPMID: 29679652 DOI: 10.1016/j.taap.2018.04.019

Abstract

The present study was designed to evaluate the effects of phenidone (Dual inhibitor of COX-2 and 5-LOX, DuCLOX-2/5 inhibitor) on various aspects of cancer chemoprevention. Treatment with the phenidone was inquested to validate the implications of dual inhibition of arachidonic acid (AA) metabolism against MNU induced mammary gland carcinogenesis. MNU treated rat showed altered hemodynamic profile, distorted cellular architecture, upregulated inflammatory enzyme markers (COX, LOX, Nitric oxide and hydrogen sulfide) and distorted oxidative stress markers (thiobarbituric acid reactive substances, protein carbonyl, superoxide dismutase, catalase and glutathione). Phenidone treatment regulated histological architecture in the experimental animals similar to control. The treatment with phenidone favorably regulated the levels of inflammatory markers, and oxidative stress markers against toxic treatment. Our findings emphasize the potential role of phenidone in suppression of mammary gland carcinoma against the deleterious effects of MNU.Cold sensing in grapevine-Which signals are upstream of the microtubular "thermometer"

Lixin Wang, Peter NickPMID: 28898434 DOI: 10.1111/pce.13066

Abstract

Plants can acquire freezing tolerance in response to cold but non-freezing temperatures. To efficiently activate this cold acclimation, low temperature has to be sensed and processed swiftly, a process that is linked with a transient elimination of microtubules. Here, we address cold-induced microtubules elimination in a grapevine cell line stably expressing a green fluorescent protein fusion of Arabidopsis TuB6, which allows to follow their response in vivo and to quantify this response by quantitative image analysis. We use time-course studies with several specific pharmacological inhibitors and activators to dissect the signalling events acting upstream of microtubules elimination. We find that microtubules disappear within 30 min after the onset of cold stress. We provide evidence for roles of calcium influx, membrane rigidification, and activation of NAD(P)H oxidase as factors in signal susception and amplification. We further conclude that a G-protein in concert with a phospholipase D convey the signal towards microtubules, whereas calmodulin seems to be not involved. Moreover, activation of jasmonate pathway in response to cold is required for an efficient microtubule response. We summarize our findings in a working model on a complex signalling hub at the membrane-cytoskeleton interphase that assembles the susception, perception and early transduction of cold signals.Rhodium-catalyzed redox-neutral coupling of phenidones with alkynes

Zhoulong Fan, Heng Lu, Wei Li, Kaijun Geng, Ao ZhangPMID: 28649682 DOI: 10.1039/c7ob01271c

Abstract

A switchable synthesis of N-substituted indole derivatives from phenidones via rhodium-catalyzed redox-neutral C-H activation has been achieved. In this protocol, we firstly disclosed that the reactivity of Rh(iii) catalysis could be enhanced through employing palladium acetate as an additive. Some representative features include external oxidant-free, applicable to terminal alkynes, short reaction time and operational simplicity. The utility of this method is further showcased by the economical synthesis of potent anticancer PARP-1 inhibitors.Reducing jasmonic acid levels causes ein2 mutants to become ethylene responsive

Joonyup Kim, Sara E Patterson, Brad M BinderPMID: 23219920 DOI: 10.1016/j.febslet.2012.11.030

Abstract

It has previously been shown that jasmonic acid affects the ethylene signaling pathway. EIN2 is a central component of ethylene signaling that is downstream of the receptors. EIN2 has previously been shown to be required for ethylene responses. We found that reducing jasmonic acid levels, either mutationally or chemically, caused ein2 ethylene-insensitive mutants to become ethylene responsive. This effect was not seen with the ethylene-insensitive etr1-1 mutants that affect receptor function. Based upon these results, we propose a model where jasmonic acid is inhibiting ethylene signal transduction down-stream of the ethylene receptors. This may involve an EIN2-independent pathway.Herbivore-induced volatiles of cabbage (Brassica oleracea) prime defence responses in neighbouring intact plants

J Peng, J J A van Loon, S Zheng, M DickePMID: 21309974 DOI: 10.1111/j.1438-8677.2010.00364.x

Abstract

When attacked by herbivores, plants release herbivore-induced plant volatiles (HIPV) that may function in direct defence by repelling herbivores or reducing their growth. Emission of HIPV may also contribute to indirect defence by attracting natural enemies of the herbivore. Here, cabbage (Brassica oleracea L.) plants (receiver plants) previously exposed to HIPV and subsequently induced through feeding by five Pieris brassicae L. caterpillars attracted more Cotesia glomerata L. parasitoids than control plants. HIPVs to which receiver plants had been exposed were emitted by B. oleracea infested with 50 P. brassicae caterpillars. Control plants had been exposed to volatiles from undamaged plants. In contrast, there were no differences in the attraction of wasps to receiver plants induced through feeding of one or ten larvae of P. brassicae compared to control plants. In addition, RT-PCR demonstrated higher levels of LIPOXYGENASE (BoLOX) transcripts in HIPV-exposed receiver plants. Exposure to HIPV from emitter plants significantly inhibited the growth rate of both P. brassicae and Mamestra brassicae caterpillars compared to growth rates of caterpillars feeding on control receiver plants. Our results demonstrate plant-plant signalling leading to priming of both indirect and direct defence in HIPV-exposed B. oleracea plants.Targeted chemotherapy overcomes drug resistance in melanoma

Jingyin Yue, Roberto Vendramin, Fan Liu, Omar Lopez, Monica G Valencia, Helena Gomes Dos Santos, Gabriel Gaidosh, Felipe Beckedorff, Ezra Blumenthal, Lucia Speroni, Stephen D Nimer, Jean-Christophe Marine, Ramin ShiekhattarPMID: 32241802 DOI: 10.1101/gad.333864.119

Abstract

The emergence of drug resistance is a major obstacle for the success of targeted therapy in melanoma. Additionally, conventional chemotherapy has not been effective as drug-resistant cells escape lethal DNA damage effects by inducing growth arrest commonly referred to as cellular dormancy. We present a therapeutic strategy termed "targeted chemotherapy" by depleting protein phosphatase 2A (PP2A) or its inhibition using a small molecule inhibitor (1,10-phenanthroline-5,6-dione [phendione]) in drug-resistant melanoma. Targeted chemotherapy induces the DNA damage response without causing DNA breaks or allowing cellular dormancy. Phendione treatment reduces tumor growth of BRAF-driven melanoma patient-derived xenografts (PDX) and diminishes growth of NRAS

-driven melanoma, a cancer with no effective therapy. Remarkably, phendione treatment inhibits the acquisition of resistance to BRAF inhibition in BRAF

PDX highlighting its effectiveness in combating the advent of drug resistance.

The influence of chronic eicosanoid biosynthesis inhibition on life history of the greater waxmoth, Galleria mellonella and its ectoparasitoid, Bracon hebetor

Ender Büyükgüzel, Hasan Tunaz, David Stanley, Kemal BüyükgüzelPMID: 21303676 DOI: 10.1016/j.jinsphys.2011.01.015

Abstract

Eicosanoids are oxygenated metabolites of three C20 polyunsaturated fatty acids, mainly arachidonic acid (AA; 20:4n-6), but also 20:3n-6 and 20:5n-3. Aside from their importance in biomedicine, eicosanoids act in invertebrate biology. Prostaglandins (PGs) influence salt and water transport physiology in insect rectal epithelia and in Malpighian tubules. PGs also influence a few insect behaviors, including releasing oviposition behavior and behavioral fever. Eicosanoids act in ovarian development and in insect immunity. Because eicosanoids act in several areas of insect biology, we posed the hypothesis that chronic inhibition of eicosanoid biosynthesis, in the absence of microbial challenge, can influence insect life table parameters, including developmental time, survival, adult longevity and parasitoid fecundity. Here we report that inhibiting eicosanoid biosynthesis throughout the larval life exerted minor influences on some life table parameters of the greater wax moth, Galleria mellonella and its ectoparasitoid, Bracon hebetor, however, the inhibitors strongly reduced the production and hatchability of the parasitoids' eggs. The significance of the work relates to the potentials of understanding and targeting eicosanoid systems as a platform for developing new technologies of insect pest management. As seen here, the impact of targeting eicosanoid systems is seen in crucial moments of insect life histories, such as reproduction or immune challenge rather than in overall larval development.Involvement of lipoxygenase in elicitor-stimulated sanguinarine accumulation in Papaver somniferum suspension cultures

Ivana Holková, Lýdia Bezáková, František Bilka, Andrea Balažová, Marián Vanko, Vítazoslava BlanárikováPMID: 20829053 DOI: 10.1016/j.plaphy.2010.08.004

Abstract

The involvement of lipoxygenase (LOX, EC 1.13.11.12) in elicitor-induced opium poppy defense response was investigated. Papaver somniferum L. suspension cultures were treated with abiotic elicitor methyl jasmonate (MJ), fungal elicitor (Botrytis cinerea homogenate) and phenidone (specific inhibitor of LOX) to determine the involvement of this enzyme in production of sanguinarine, the major secondary metabolite of opium poppy cultures. P. somniferum suspension cultures responded to elicitor treatment with strong and transient increase of LOX activity followed by sanguinarine accumulation. LOX activity increased in elicited cultures, reaching 9.8 times of the initial value at 10 h after MJ application and 2.9 times after B. cinerea application. Sanguinarine accumulated to maximal levels of 169.5 ± 12.5 μg g⁻¹ dry cell weight in MJ-elicited cultures and 288.0 ± 10.0 μg g⁻¹ dry cell weight in B. cinerea-elicited cultures. The treatment of cells with phenidone before elicitor addition, significantly reduced sanguinarine production. The relative molecular weight of P. somniferum LOX (83 kDa) was estimated by using immunobloting and its pH optimum was shown to be pH 6.5.The jasmonate pathway mediates salt tolerance in grapevines

Ahmed Ismail, Michael Riemann, Peter NickPMID: 22223808 DOI: 10.1093/jxb/err426